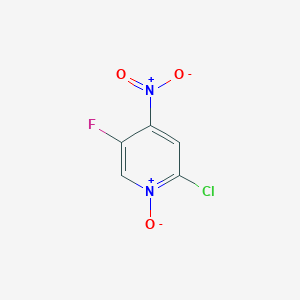

2-Chloro-5-fluoro-4-nitropyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGKAPYCJRCDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C[N+](=C1Cl)[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624362 | |

| Record name | 2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-80-0 | |

| Record name | Pyridine, 2-chloro-5-fluoro-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Pyridine N-Oxides

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide

This compound is a highly functionalized heterocyclic compound. Such molecules are of significant interest to researchers in medicinal chemistry and drug development. The pyridine N-oxide scaffold is a key structural motif in numerous biologically active compounds, offering unique electronic properties and metabolic stability. The strategic placement of chloro, fluoro, and nitro groups provides multiple points for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures and potential pharmaceutical agents. This guide provides a comprehensive overview of a logical and efficient synthesis pathway for this target molecule, grounded in established chemical principles and supported by analogous procedures in peer-reviewed literature.

Strategic Synthesis Design: A Two-Step Approach

The most logical and efficient pathway to this compound begins with the commercially available starting material, 2-chloro-5-fluoropyridine. The synthesis is designed as a two-step sequence:

-

N-Oxidation: The pyridine nitrogen is first oxidized to form the corresponding N-oxide. This step is crucial as the N-oxide group activates the pyridine ring for subsequent electrophilic substitution and directs the incoming substituent to the 4-position (para).

-

Electrophilic Nitration: The activated 2-chloro-5-fluoropyridine 1-oxide is then subjected to nitration to introduce the nitro group at the C4 position.

This strategy is predicated on the well-documented reactivity of pyridine N-oxides, which circumvents the challenges associated with the direct nitration of the less reactive pyridine ring.

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of 2-Chloro-5-fluoropyridine 1-oxide

Mechanistic Rationale

The conversion of a pyridine to its N-oxide is a classic oxidation reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid (like acetic acid), are commonly employed for this transformation. The use of hydrogen peroxide in acetic acid, for example, forms peracetic acid in situ, which then serves as the oxygen donor[1]. The N-oxide group is electronically significant; it is a strong resonance-donating group, which increases the electron density at the C2, C4, and C6 positions of the pyridine ring, thereby activating them towards electrophilic attack.

Detailed Experimental Protocol (Adapted from Analogous Procedures)

This protocol is adapted from established methods for the N-oxidation of substituted pyridines[1][2].

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoropyridine (1.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Reagent Addition: While stirring, carefully and slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (3.5 eq) to the mixture. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 3-5 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or another suitable base.

-

Isolation: The aqueous layer is then extracted multiple times with a suitable organic solvent, such as dichloromethane or chloroform. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The resulting 2-chloro-5-fluoropyridine 1-oxide can be purified by recrystallization or column chromatography if necessary.

Caption: Step-by-step workflow for the N-Oxidation of 2-chloro-5-fluoropyridine.

Part 2: Synthesis of this compound

Mechanistic Rationale

The nitration of pyridine N-oxides is a well-established electrophilic aromatic substitution reaction. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺)[3]. The electron-donating N-oxide group strongly activates the C4 position (para-position) for attack by the nitronium ion. The presence of the chloro group at C2 and the fluoro group at C5 will have a deactivating, meta-directing influence, but the powerful para-directing effect of the N-oxide group is dominant, ensuring high regioselectivity for the C4 position.

Detailed Experimental Protocol (Adapted from Analogous Procedures)

This protocol is based on the nitration of 2-chloropyridine-N-oxide[1].

-

Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (e.g., 1:1 volume ratio) in an ice bath to 0-5°C.

-

Substrate Addition: Slowly and portion-wise, add the 2-chloro-5-fluoropyridine 1-oxide synthesized in Part 1 to the cold nitrating mixture. Maintain the internal temperature below 10°C during the addition.

-

Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to 90°C. Maintain this temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as 50% sodium hydroxide solution, while keeping the mixture cool. The product will often precipitate as a solid. Filter the solid, wash it with cold water, and dry it.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol to obtain a product of high purity[1].

Quantitative Data Summary (Expected)

The following table summarizes the expected parameters for the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on specific experimental conditions and scale.

| Parameter | Step 1: N-Oxidation | Step 2: Nitration | Reference |

| Starting Material | 2-Chloro-5-fluoropyridine | 2-Chloro-5-fluoropyridine 1-oxide | N/A |

| Key Reagents | H₂O₂, Acetic Acid | HNO₃, H₂SO₄ | [1] |

| Temperature | 80°C | 90°C | [1] |

| Reaction Time | 3 - 5 hours | 4 - 6 hours | [1] |

| Expected Yield | >90% | >85% | [1] |

| Purity (Post-Purif.) | >98% | >98% | N/A |

Conclusion and Outlook

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The strategy leverages the activating and directing effects of the N-oxide functional group to achieve a regioselective nitration that would be otherwise challenging. Each step is based on well-understood and scalable chemical transformations. The final product is a versatile intermediate, primed for further functionalization, particularly through nucleophilic aromatic substitution of the chloro or nitro groups, opening avenues for the development of novel compounds in the pharmaceutical and agrochemical industries.

References

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P

- CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google P

- 2-Chloro-4-nitropyridine synthesis - ChemicalBook.

- (PDF)

- (PDF)

- How can 2-chloro-4-nitro pyridine-N-oxides be synthesized? - FAQ - Guidechem.

- CN115160220A - Synthesis process of pyridine-N-oxide - Google P

- A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT.

- 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem - NIH.

Sources

"2-Chloro-5-fluoro-4-nitropyridine 1-oxide" CAS number 405230-80-0

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-nitropyridine 1-oxide (CAS 405230-80-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal and agrochemical research. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that make it a valuable intermediate.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a highly functionalized pyridine derivative that has garnered significant interest in organic synthesis.[1] Its unique electronic properties, stemming from the presence of multiple electron-withdrawing groups and the N-oxide functionality, make it a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile is highly sought after in the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

The strategic placement of chloro, fluoro, and nitro substituents on the pyridine N-oxide core allows for selective and sequential functionalization, providing a powerful tool for medicinal chemists to generate libraries of compounds for biological screening. This guide will explore the key attributes of this molecule and provide practical insights into its use.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 405230-80-0 | [1] |

| Molecular Formula | C₅H₂ClFN₂O₃ | [1] |

| Molecular Weight | 192.53 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Storage | 2-8°C | [1] |

Spectroscopic Characterization (Expected):

While specific spectra for this compound are not publicly available, we can predict the key features based on its structure:

-

¹H NMR: The aromatic region would display two doublets, characteristic of the two protons on the pyridine ring. The chemical shifts would be significantly downfield due to the strong electron-withdrawing effects of the nitro, chloro, fluoro, and N-oxide groups.

-

¹³C NMR: Five distinct signals would be expected in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The carbons bearing the chloro, fluoro, and nitro groups would exhibit characteristic chemical shifts and coupling patterns (in the case of the fluorine-bound carbon).

-

¹⁹F NMR: A single resonance, likely a doublet of doublets due to coupling with the adjacent protons, would confirm the presence of the fluorine atom.

-

IR Spectroscopy: Characteristic peaks would include strong absorptions for the N-O stretching of the N-oxide and the asymmetric and symmetric stretching of the nitro group. C-Cl and C-F stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 192.53, with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Synthesis of this compound

The synthesis of this compound would likely proceed via the nitration of a suitable precursor, such as 2-chloro-5-fluoropyridine 1-oxide. The general approach is analogous to the synthesis of similar nitropyridine N-oxides.[3][4]

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol (Adapted from a similar synthesis[3]):

Step 1: Synthesis of 2-Chloro-5-fluoropyridine 1-oxide (Intermediate)

-

To a solution of 2-chloro-5-fluoropyridine in a suitable solvent (e.g., acetic acid), add a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portionwise at a controlled temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the excess oxidizing agent and neutralize the reaction mixture.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 2-chloro-5-fluoropyridine 1-oxide.

Step 2: Nitration to this compound (Final Product)

-

To a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the 2-chloro-5-fluoropyridine 1-oxide from the previous step, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to drive the reaction to completion.[3]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford this compound.

Reactivity and Mechanism: The Power of Nucleophilic Aromatic Substitution

The high reactivity of this compound in SNAr reactions is its most valuable characteristic. The pyridine N-oxide and the nitro group are strongly electron-withdrawing, which significantly activates the pyridine ring towards nucleophilic attack.[5]

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of SNAr.

In the rate-determining first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon with the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized over the aromatic ring and onto the oxygen atoms of the nitro group and the N-oxide. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.[6]

Regioselectivity:

An important consideration for this molecule is the regioselectivity of nucleophilic attack. Both the chloro and fluoro substituents are potential leaving groups. Generally, in nucleophilic aromatic substitution, the rate of displacement of halogens follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic, accelerating the initial nucleophilic attack. However, the C-F bond is stronger than the C-Cl bond, making fluoride a poorer leaving group than chloride. The relative rates of substitution will depend on the specific nucleophile and reaction conditions. In many cases, the chlorine at the 2-position is preferentially displaced.

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1]

Pharmaceutical Applications:

This building block is instrumental in the development of drugs for various therapeutic areas, including:

-

Oncology: The pyridine N-oxide scaffold is present in numerous anti-cancer agents. The ability to introduce diverse functionalities via SNAr allows for the fine-tuning of a molecule's activity and pharmacokinetic properties.[1]

-

Infectious Diseases: Many antibacterial and antiviral drugs contain substituted pyridine rings.[1]

-

Enzyme Inhibitors: The electrophilic nature of the intermediate makes it suitable for synthesizing compounds that can covalently or non-covalently bind to the active sites of enzymes.

Agrochemical Applications:

In the agrochemical industry, this compound is used to synthesize novel:

-

Herbicides and Pesticides: The introduction of the substituted pyridine N-oxide moiety can lead to compounds with enhanced efficacy and selectivity.[1]

Workflow for Library Synthesis:

Caption: A typical workflow for generating a compound library.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10]

-

Handling: Avoid contact with skin and eyes.[7][9] Wash hands thoroughly after handling. Avoid generating dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][7]

-

In case of exposure:

Always consult the most up-to-date SDS for the specific product being used before commencing any experimental work.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its high reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for regioselective functionalization, makes it an invaluable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its synthesis, reactivity, and safe handling is essential for unlocking its full potential in the creation of novel and impactful chemical entities.

References

- This compound - MySkinRecipes. (n.d.).

- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide - Benchchem. (n.d.).

- Nucleophilic Substitution Reactions. (n.d.).

- Pyridine, 2-chloro-3-fluoro-4-nitro-, 1-oxide Safety Data Sheets - Echemi. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Synthesis of 2-chloro-4-nitropyridine-N oxide - PrepChem.com. (n.d.).

- CAS 769-54-0 | 3-FLUORO-4-NITROPYRIDINE-N-OXIDE supply - Guidechem. (n.d.).

- 2-Chloro-5-nitropyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).

- 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 - ChemicalBook. (2025, July 24).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Spectroscopic Profile of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: A Theoretical and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical and comparative analysis of the spectroscopic characteristics of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide. As of the latest literature review, publicly available, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound is limited. The data and interpretations presented herein are therefore predictive, based on established principles of spectroscopic theory and comparative analysis with structurally analogous compounds. This guide is intended for research and informational purposes.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and agrochemical research. Its molecular architecture, featuring a pyridine N-oxide core substituted with chloro, fluoro, and nitro groups, offers multiple reaction sites for the synthesis of complex molecular targets.[1] The strategic placement of these substituents creates a unique electronic environment that governs its reactivity and is reflected in its spectroscopic signature.

This technical guide presents a detailed, albeit predictive, exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By understanding its expected spectroscopic profile, researchers can better devise synthetic strategies and characterize novel derivatives.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is foundational to interpreting its spectroscopic data. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effects of the nitro group and halogen substituents. The N-oxide functionality further modulates the electronic distribution within the ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound is summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.

-

H-6: This proton is expected to appear at the most downfield position due to the deshielding effects of the adjacent N-oxide and the electron-withdrawing nitro group at the para position. It should appear as a doublet, with coupling to the fluorine at C-5.

-

H-3: This proton will be upfield relative to H-6. It is ortho to the chloro and nitro groups. It is expected to appear as a doublet due to coupling with the fluorine atom four bonds away.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.8 | Doublet (d) | JH-F ≈ 2-4 Hz |

| H-3 | 8.2 - 8.5 | Doublet (d) | JH-F ≈ 1-3 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached functional groups. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| C-5 | 155 - 160 | Doublet (d) | ¹JC-F ≈ 240-260 Hz |

| C-2 | 148 - 152 | Singlet (s) | - |

| C-4 | 145 - 149 | Singlet (s) | - |

| C-6 | 140 - 144 | Doublet (d) | ²JC-F ≈ 20-30 Hz |

| C-3 | 120 - 125 | Doublet (d) | ³JC-F ≈ 5-10 Hz |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at C-5. The chemical shift will be influenced by the electronic environment of the pyridine ring. It will be split by the two neighboring protons.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-5 | -110 to -120 | Doublet of Doublets (dd) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule. The key predicted absorption bands are listed below.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1580 | Aromatic C=C and C=N Stretch | Medium |

| 1550 - 1520 | Asymmetric NO₂ Stretch | Strong |

| 1360 - 1330 | Symmetric NO₂ Stretch | Strong |

| 1280 - 1240 | N-O Stretch (N-oxide) | Strong |

| 1200 - 1150 | C-F Stretch | Strong |

| 850 - 800 | C-Cl Stretch | Medium |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The nominal molecular weight is 192.53 g/mol .[1] The mass spectrum should show a molecular ion peak cluster corresponding to the presence of one chlorine atom, with M⁺ at m/z 192 and M+2 at m/z 194 in an approximate 3:1 ratio.

-

Major Fragmentation Pathways: The fragmentation is likely to proceed through the loss of the nitro group, the oxygen from the N-oxide, and the chlorine atom.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols: A General Guide

For researchers who synthesize this compound, the following are general protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Choose an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

-

Introduce the sample into the mass spectrometer, either via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS).

-

Acquire the mass spectrum over a suitable m/z range.

Conclusion

While experimental data remains to be published, this guide provides a robust, theoretically grounded prediction of the spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data are consistent with the known effects of the substituent groups on the pyridine N-oxide core. This information serves as a valuable resource for the identification and characterization of this important synthetic intermediate and its derivatives in future research endeavors.

References

-

MySkinRecipes. This compound. [Link]

Sources

The Organic Chemistry of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and agrochemicals. Among these, the pyridine ring system holds a place of prominence. This guide delves into the chemical behavior of a highly activated and synthetically valuable pyridine derivative: 2-Chloro-5-fluoro-4-nitropyridine 1-oxide . This molecule is engineered with a unique constellation of substituents that render it a potent electrophile, amenable to a variety of transformations. Its utility as a key intermediate stems from the predictable and regioselective manner in which it reacts with a diverse array of nucleophiles, allowing for the construction of complex molecular architectures. This guide will provide a detailed exploration of the underlying principles governing its reactivity, focusing on the mechanism of action in its most characteristic organic reactions.

Core Principles of Reactivity: An Electron-Deficient Aromatic System

The remarkable reactivity of this compound is a direct consequence of the powerful electron-withdrawing effects of its substituents, which synergistically create a highly electron-deficient aromatic ring. This pronounced electrophilicity is the driving force behind its primary mode of reaction: Nucleophilic Aromatic Substitution (SNAr) .

Several key features contribute to this enhanced reactivity:

-

The Pyridine N-oxide Moiety: The N-oxide functionality is a strong resonance- and inductively-withdrawing group. It significantly depletes electron density from the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions, making them highly susceptible to nucleophilic attack.

-

The 4-Nitro Group: Positioned para to the N-oxide, the nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong -M (mesomeric) and -I (inductive) effects further activate the ring for nucleophilic substitution. The negative charge of the intermediate formed during the reaction can be effectively delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.

-

Halogen Substituents: The chlorine and fluorine atoms at the C2 and C5 positions, respectively, also contribute to the overall electron deficiency of the ring through their inductive effects. Crucially, they serve as excellent leaving groups in SNAr reactions.

The Mechanism of Action: A Stepwise Pathway

The predominant mechanism of action for this compound in the presence of nucleophiles is the two-step addition-elimination SNAr pathway. This process can be dissected into two key stages:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . The stability of this intermediate is a critical factor in determining the rate of the reaction. The negative charge is delocalized over the aromatic system and, most importantly, onto the oxygen atoms of the N-oxide and the 4-nitro group.

-

Elimination of the Leaving Group and Aromatization: In the second, typically faster step, the aromaticity of the pyridine ring is restored by the expulsion of a leaving group (in this case, a halide ion).

A Senior Application Scientist's Guide to 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: Reactivity, Functionalization, and Synthetic Strategy

Foreword: Unveiling a Powerhouse Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for versatile, highly functionalized heterocyclic scaffolds is insatiable. Among these, 2-Chloro-5-fluoro-4-nitropyridine 1-oxide stands out as a pre-activated and strategically substituted building block. Its unique electronic architecture, a result of the synergistic interplay between four distinct functional groups on a pyridine core, offers a rich and predictable reactivity profile. This guide provides an in-depth exploration of this molecule's core reactivity, outlines its vast functionalization potential, and delivers field-proven protocols to empower researchers in harnessing its synthetic utility. This is not merely a collection of reactions; it is a strategic manual for the logical and efficient construction of complex molecular targets.

The Core Chemistry: Understanding the Electronic Landscape

The reactivity of this compound is not governed by a single substituent but by the collective electronic push-and-pull of all its functional groups. Understanding this interplay is critical for predicting its behavior and designing successful synthetic transformations.

The N-oxide group is a powerful modulator of the pyridine ring's electronics. It acts as a strong π-donor through resonance while simultaneously functioning as a σ-acceptor due to the oxygen's electronegativity.[1] This dual nature enriches the electron density at the C2 and C4 positions, making them highly susceptible to nucleophilic attack.[2][3] This effect is magnified by the presence of a strongly electron-withdrawing nitro group at the C4 position. The nitro group's potent inductive and resonance effects create a significant electron deficiency on the ring, further activating it for Nucleophilic Aromatic Substitution (SNAr).

The chlorine atom at the C2 position is an excellent leaving group, positioned at one of the most electron-deficient sites. The fluorine atom at C5, while also electron-withdrawing, primarily serves to modulate the overall electronic properties and solubility of the molecule and its derivatives. The confluence of these features makes the C2 position exceptionally reactive towards nucleophiles.

Caption: Electronic contributions of substituents in the title compound.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically valuable transformation of this compound is the SNAr reaction at the C2 position. The reaction proceeds through a classic addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[4] The exceptional stability of this intermediate, due to charge delocalization onto the N-oxide and the nitro group, results in a low activation energy and often allows for reactions to proceed under mild conditions.

Caption: The addition-elimination mechanism of SNAr at the C2 position.

This reactivity opens the door to a vast array of functionalizations by displacing the C2-chloro group with a wide range of nucleophiles.

Functionalization with O-, N-, and S-Nucleophiles

The high electrophilicity of the C2 position allows for efficient coupling with various heteroatomic nucleophiles.

-

O-Nucleophiles: Alcohols and phenols, typically in the presence of a base such as sodium hydride or potassium carbonate, readily displace the chloride to form ether linkages. These reactions are fundamental for introducing alkoxy and aryloxy moieties.

-

N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles react smoothly, often without the need for a strong base, to yield highly valuable substituted amino-pyridines. These derivatives are prevalent in pharmacologically active compounds.

-

S-Nucleophiles: Thiols react under basic conditions to form thioethers, providing access to another important class of compounds with applications in materials science and drug discovery.

Table 1: Representative SNAr Reactions at the C2 Position

| Nucleophile | Reagent/Base | Solvent | Temp. (°C) | Product Type |

| Ethanol | NaH | THF | 25 - 60 | 2-Ethoxy derivative |

| Phenol | K₂CO₃ | DMF | 80 | 2-Phenoxy derivative |

| Piperidine | --- | Ethanol | 25 | 2-Piperidinyl derivative |

| Aniline | Et₃N | Acetonitrile | 60 | 2-Anilino derivative |

| Benzyl Mercaptan | NaH | THF | 25 | 2-(Benzylthio) derivative |

Sequential Functionalization: A Multi-Step Synthetic Strategy

The true synthetic power of this compound is realized through sequential functionalization, where each reactive site is addressed in a controlled manner. A typical and highly effective workflow involves three key stages:

-

SNAr at C2: The initial and most facile reaction to install the first point of diversity.

-

Reduction of the Nitro Group: The 4-nitro group can be selectively reduced to an amine, typically using reducing agents like iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation (e.g., H₂/Pd-C).[5] This newly formed amino group is a versatile handle for subsequent modifications such as acylation, sulfonylation, or diazotization.

-

Deoxygenation of the N-oxide: The final step is often the removal of the N-oxide oxygen to yield the corresponding pyridine derivative. This is commonly achieved with reagents like PCl₃ or PPh₃. This step is crucial as the N-oxide, having served its purpose of activating the ring, can be removed to reveal the final target structure.[2][6]

Caption: A strategic workflow for sequential functionalization.

Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for key transformations. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

-

Objective: To synthesize a 2-amino-5-fluoro-4-nitropyridine 1-oxide derivative.

-

Methodology:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile, 0.2 M), add the desired amine (1.1 eq).

-

If the amine starting material is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.2 eq) to liberate the free amine.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. If a precipitate forms, collect the product by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

-

Protocol 2: Reduction of the 4-Nitro Group

-

Objective: To convert the 4-nitro group to a 4-amino group.

-

Methodology:

-

Create a slurry of the 2-substituted-5-fluoro-4-nitropyridine 1-oxide (1.0 eq) and iron powder (5.0 eq) in a mixture of acetic acid and water (e.g., 1:1 v/v, 0.1 M).

-

Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate or methanol.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino product, which can be purified further if necessary.

-

Conclusion and Outlook

This compound is more than a simple chemical reagent; it is a strategically designed platform for the efficient construction of complex, highly substituted pyridine derivatives.[7] Its predictable reactivity, dominated by SNAr at the C2 position, combined with the potential for sequential functionalization of the nitro and N-oxide groups, provides a powerful and logical pathway for molecular diversification. For researchers in drug development and materials science, mastering the chemistry of this building block unlocks access to a rich chemical space, accelerating the discovery of novel molecules with tailored biological and physical properties.

References

- BenchChem.

- MySkinRecipes. This compound.

- den Hertog, H. J., & van der Plas, H. C. Reactivity of 4-nitropyridine-N-oxide. Sciencemadness.org.

-

Wikipedia. Pyridine-N-oxide. [Link]

- K

-

ChemTube3D. Pyridine N-Oxide-structure. [Link]

- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.

- BenchChem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.

Sources

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: From Discovery to Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide, a key heterocyclic building block in modern medicinal and agrochemical research. The document delves into the historical context of its development, rooted in the broader exploration of pyridine N-oxides, and presents a detailed, logical pathway for its synthesis. By examining the underlying chemical principles and experimental considerations, this guide offers field-proven insights for researchers engaged in the synthesis and application of this versatile intermediate.

Introduction: The Strategic Importance of a Multifunctional Heterocycle

This compound (CAS Number: 405230-80-0) is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its strategic importance lies in the unique arrangement of its substituents: a chloro group at the 2-position, a fluoro group at the 5-position, a nitro group at the 4-position, and an N-oxide functionality. This specific combination of electron-withdrawing and donating groups imparts a distinct reactivity profile, making it a sought-after precursor in the development of novel pharmaceuticals, particularly in oncology and infectious diseases, as well as in the creation of advanced agrochemicals.[1]

The pyridine N-oxide moiety, in particular, plays a crucial role. It activates the pyridine ring towards nucleophilic substitution, especially at the 2- and 4-positions, while also influencing the regioselectivity of further chemical transformations. The presence of both chlorine and fluorine atoms provides orthogonal reactivity, allowing for selective manipulation in multi-step synthetic sequences.

This guide will first explore the historical context that led to the development of such intricate pyridine N-oxides. Subsequently, a plausible and detailed synthetic pathway to this compound will be presented, complete with a step-by-step experimental protocol and a discussion of the critical process parameters.

Historical Perspective: The Evolution of Pyridine N-Oxide Chemistry

The journey to complex molecules like this compound is built upon a rich history of heterocyclic chemistry. The study of pyridine N-oxides gained significant momentum in the mid-20th century, with researchers recognizing their unique electronic properties and synthetic utility. Early work focused on the direct oxidation of pyridines and the subsequent reactivity of the resulting N-oxides.

A pivotal discovery was the facile nitration of pyridine N-oxide at the 4-position, a reaction that is notoriously difficult to achieve with pyridine itself. This opened the door to a vast array of 4-substituted pyridine derivatives. Seminal work by den Hertog and Combe in 1951 demonstrated that the nitro group in 4-nitropyridine-N-oxide could be readily displaced by various nucleophiles, establishing it as a cornerstone intermediate for the synthesis of 4-substituted pyridines and their N-oxides.[2] This fundamental reactivity is the bedrock upon which the synthesis of more complex analogs is built.

The introduction of halogen substituents onto the pyridine N-oxide ring further expanded the synthetic possibilities. The development of methods for the selective halogenation of pyridine N-oxides, often followed by nucleophilic aromatic substitution, allowed for the construction of a diverse range of polysubstituted pyridines. The synthesis of fluorinated pyridines, in particular, has been an area of intense research, driven by the often-beneficial effects of fluorine incorporation on the biological activity and pharmacokinetic properties of drug candidates.

While a singular "discovery" paper for this compound is not readily apparent in the public domain, its emergence can be understood as a logical progression in the field, combining established methodologies for N-oxidation, nitration, and halogenation of the pyridine core. Its existence as a commercially available and synthetically utilized intermediate points to its development within the proprietary research of pharmaceutical and agrochemical companies.

Synthesis of this compound: A Logical Approach

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available precursor. A plausible and efficient route involves the N-oxidation of a pre-existing substituted pyridine, followed by nitration.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The target molecule can be envisioned as arising from the nitration of 2-chloro-5-fluoropyridine 1-oxide. This precursor, in turn, would be synthesized by the N-oxidation of 2-chloro-5-fluoropyridine.

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow

The forward synthesis, therefore, involves two key transformations:

-

N-Oxidation: The conversion of 2-chloro-5-fluoropyridine to 2-chloro-5-fluoropyridine 1-oxide.

-

Nitration: The regioselective introduction of a nitro group at the 4-position of the pyridine N-oxide ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative, field-proven method for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-5-fluoropyridine 1-oxide

-

Principle: The nitrogen atom of the pyridine ring is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent.

-

Procedure:

-

To a stirred solution of 2-chloro-5-fluoropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluoropyridine 1-oxide. This product is often of sufficient purity to be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Principle: The electron-donating N-oxide group activates the pyridine ring towards electrophilic aromatic substitution, directing the incoming nitro group to the 4-position. A strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, is employed.

-

Procedure:

-

To a pre-cooled (0 °C) mixture of concentrated sulfuric acid, add 2-chloro-5-fluoropyridine 1-oxide (1.0 eq) slowly with stirring, ensuring the temperature remains below 10 °C.

-

To this solution, add a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.

-

After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium carbonate or a concentrated sodium hydroxide solution, until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Physicochemical Properties and Spectral Data

| Property | Value |

| CAS Number | 405230-80-0 |

| Molecular Formula | C₅H₂ClFN₂O₃ |

| Molecular Weight | 192.53 g/mol |

| Appearance | Typically a solid |

| Storage | 2-8°C |

Note: Experimental data such as melting point, NMR, and IR spectra should be acquired for the synthesized product to confirm its identity and purity.

Applications in Drug Discovery and Agrochemicals

This compound is a versatile building block due to the distinct reactivity of its functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized. The chloro group is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of substituents.

This compound serves as a key intermediate in the synthesis of various biologically active molecules. For instance, it is a precursor for the synthesis of 4-amino-2-chloro-5-fluoropyridine, a valuable scaffold in medicinal chemistry. Its applications extend to the development of kinase inhibitors, anti-cancer agents, and anti-infective drugs. In the agrochemical sector, it is utilized in the creation of novel herbicides and fungicides.

Conclusion

This compound stands as a testament to the advancements in heterocyclic chemistry. Its synthesis, while requiring careful control of reaction conditions, is based on well-established and logical chemical transformations. This in-depth guide provides researchers with a foundational understanding of its historical context, a practical and detailed synthetic protocol, and an appreciation for its strategic importance in the ongoing quest for novel and effective pharmaceuticals and agrochemicals. The ability to efficiently synthesize this and other highly functionalized heterocyclic intermediates is paramount to the continued success of drug discovery and development programs.

References

-

den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

The Alchemist's Reagent: A Technical Guide to 2-Chloro-5-fluoro-4-nitropyridine 1-oxide in Modern Medicinal Chemistry

Introduction: The Strategic Imperative for Activated Heterocycles

In the landscape of contemporary drug discovery, fluorinated heterocyclic scaffolds are of paramount importance, constituting a significant portion of pharmaceuticals currently on the market.[1] The strategic incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, bioavailability, and target-binding affinity.[1] Pyridine rings, in particular, are privileged structures found in a vast array of biologically active compounds. When this scaffold is further engineered with activating groups, it transforms into a highly versatile platform for the construction of complex molecular architectures.

This guide focuses on a uniquely powerful building block at the intersection of these critical design elements: 2-Chloro-5-fluoro-4-nitropyridine 1-oxide . This reagent is a trifecta of activation: the inherent electron deficiency of the pyridine ring is amplified by a strongly electron-withdrawing nitro group at the 4-position, the N-oxide functionality further modulates the ring's electronics, and a chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr). The additional fluorine atom at the 5-position offers a valuable probe for structure-activity relationship (SAR) studies and can impart desirable pharmacokinetic properties.

This document serves as a technical primer for medicinal chemists, process scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, reactivity, and strategic applications of this high-value intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Material Properties

The key physicochemical data for this compound are summarized below. This information is critical for reaction setup, safety considerations, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 405230-80-0 | [2][3] |

| Molecular Formula | C₅H₂ClFN₂O₃ | [2] |

| Molecular Weight | 192.53 g/mol | [2] |

| Appearance | Expected to be a solid | Inferred from analogs[1] |

| Melting Point | Not explicitly reported. For comparison, the non-fluorinated analog, 2-chloro-4-nitropyridine N-oxide, has a melting point of 141.5 °C. | [1] |

| Storage | 2-8°C, Sealed in dry conditions | [2] |

Predicted Spectroscopic Characteristics

While experimentally acquired spectra for this specific intermediate are not widely published, a robust prediction of its NMR characteristics can be made based on the well-documented spectral data of its structural analogs. These predictions are invaluable for in-process reaction monitoring and final product characterization.

-

¹H NMR: The proton spectrum is expected to show two signals in the aromatic region.

-

H-3: This proton, situated between the chloro and nitro groups, is expected to be a doublet. Its chemical shift will be significantly downfield due to the anisotropic effect of the adjacent nitro group and the electron-withdrawing nature of the N-oxide.

-

H-6: This proton, adjacent to the N-oxide and fluorine, will appear as a doublet with coupling to the fluorine atom (JH-F). It is also expected to be in the downfield region.

-

-

¹³C NMR: The carbon spectrum will display five distinct signals for the pyridine ring carbons.

-

The carbons directly attached to the electronegative substituents (C-2, C-4, C-5) will be the most deshielded.

-

The C-F bond will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of fluorinated compounds. Smaller two- and three-bond C-F couplings are also expected.

-

-

¹⁹F NMR: A single resonance is expected. Its chemical shift will be influenced by the electronic environment of the pyridine ring. The signal will be split into a doublet of doublets due to coupling with H-6 and potentially a smaller four-bond coupling with H-3.

Synthesis of the Building Block

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. The most direct and citable route involves the N-oxidation of a substituted pyridine followed by a regioselective nitration.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the target building block.

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described in patent literature for the synthesis of related compounds and the target molecule itself. The N-oxide directs the nitration to the 4-position, a classic example of regiochemical control in pyridine chemistry.

Step 1: Preparation of 2-Chloro-5-fluoropyridine 1-oxide

-

Setup: To a solution of 2-chloro-5-fluoropyridine in a suitable solvent such as acetic acid, add a stoichiometric excess of an oxidizing agent (e.g., hydrogen peroxide, 30% solution).

-

Reaction: Heat the mixture, typically to around 70-80°C, and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture and carefully neutralize it. Extract the product with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide intermediate.

Step 2: Nitration to Yield this compound

-

Setup: In a flask cooled in an ice bath, slowly add the 2-chloro-5-fluoropyridine 1-oxide intermediate to a cold mixture of concentrated sulfuric acid and fuming nitric acid. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60°C) for several hours. The progress should be monitored carefully.

-

Workup: Cool the reaction mixture and pour it cautiously onto crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.

Core Reactivity and Application in Synthesis

The true value of this compound lies in its predictable and efficient reactivity in SNAr reactions. The convergence of electron-withdrawing groups (NO₂, N-oxide) strongly activates the C-2 position for nucleophilic attack, making the chlorine atom an excellent leaving group.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride ion.

Caption: Generalized SNAr mechanism at the C-2 position.

Case Study: Synthesis of a Key Kinase Inhibitor Intermediate

A prime example of this building block's utility is found in the synthesis of precursors for novel kinase inhibitors. The following protocol, adapted from patent literature, demonstrates a typical SNAr reaction with an amine nucleophile.

Protocol 2: Synthesis of 1-(5-Fluoro-4-nitro-1-oxy-pyridin-2-yl)-pyrrolidin-3-ylamine

-

Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Addition: Add a solution of (R)-pyrrolidin-3-ylamine dihydrochloride (1.1 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield the desired substituted aminopyridine.

This transformation is highly efficient and regioselective, exclusively yielding substitution at the C-2 position, which highlights the predictable reactivity of the starting material. The resulting product serves as a valuable intermediate that can be further elaborated, for instance, by reducing the nitro group to an amine, which can then be used in amide coupling or other diversification reactions to build libraries of potential kinase inhibitors. The strategic placement of the fluoro group and the pyrrolidine moiety are common tactics in modern kinase inhibitor design to enhance potency and selectivity.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and efficient entry point into highly functionalized pyridine scaffolds. Its predictable reactivity in SNAr reactions, coupled with the inherent value of the fluorinated nitropyridine N-oxide motif, makes it an indispensable tool for lead generation and optimization campaigns. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of powerful and versatile building blocks like this one will only increase, solidifying its role in the synthesis of next-generation therapeutics.

References

- International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.

-

Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-4-nitropyridine N-oxide. Retrieved January 17, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Cenmed Enterprises. (n.d.). 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. Retrieved January 17, 2026, from [Link]

Sources

"2-Chloro-5-fluoro-4-nitropyridine 1-oxide" solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide

Introduction

This compound is a heterocyclic building block of significant interest in medicinal and agrochemical chemistry. Its unique electronic and structural features, including a pyridine N-oxide moiety, a nitro group, and halogen substituents, make it a versatile intermediate for synthesizing complex, biologically active molecules, particularly in the development of novel therapeutic agents.[1] The chlorine atom, activated by the electron-withdrawing nitro group and the N-oxide, is a prime site for nucleophilic substitution, allowing for the introduction of diverse functional groups.

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in synthesis, formulation, and process development. This guide provides a comprehensive overview of the methodologies and scientific rationale behind the solubility and stability studies of this compound, designed for researchers, chemists, and drug development professionals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFN₂O₃ | [1] |

| Molecular Weight | 192.53 g/mol | [1] |

| CAS Number | 405230-80-0 | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage | 2-8℃ | [1] |

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its behavior in both chemical reactions and biological systems. It directly influences reaction kinetics, purification strategies, formulation design, and ultimately, bioavailability. Therefore, a rigorous solubility assessment is a foundational step in the development lifecycle.

Scientific Rationale: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two key types of solubility measurements that serve different purposes in the development pipeline:

-

Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO).[2] It is a high-throughput screening method used in early discovery to quickly flag compounds that may have dissolution rate-limited absorption.[2]

-

Thermodynamic Solubility: Often considered the "gold standard," this is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) where the solid and solution phases are in equilibrium.[2][3] This data is crucial for pre-formulation and process chemistry.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound like this compound.

Caption: General workflow for solubility assessment.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the most reliable technique for determining equilibrium solubility.[3][4]

Causality: The core principle is to ensure the system reaches a true thermodynamic equilibrium. Adding an excess of the solid guarantees that the solution becomes saturated, and prolonged agitation at a controlled temperature allows the dissolution and precipitation rates to equalize.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol) in a glass vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Crucial Step: Avoid disturbing the solid pellet.

-

Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection.

Table 2: Representative Solubility Data Table

| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | Data | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 37 | Data | Shake-Flask HPLC-UV |

| 0.1 M HCl | 37 | Data | Shake-Flask HPLC-UV |

| 0.1 M NaOH | 37 | Data | Shake-Flask HPLC-UV |

| Ethanol | 25 | Data | Shake-Flask HPLC-UV |

| DMSO | 25 | Data | Shake-Flask HPLC-UV |

Part 2: Stability Profiling and Forced Degradation

Stability testing is a critical component of chemical and pharmaceutical development, providing insights into the intrinsic stability of a molecule.[5] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[5][6] This information is essential for developing stability-indicating analytical methods, which are a regulatory requirement.[7][8]

Scientific Rationale: Probing Molecular Liabilities

The structure of this compound presents several potential sites for chemical degradation:

-

Hydrolysis: The chloro group is an excellent leaving group and can be susceptible to hydrolysis, particularly under basic or acidic conditions.

-

Reduction: Both the N-oxide and the nitro functionalities are susceptible to reduction.

-

Photodegradation: Aromatic nitro compounds and N-oxides can be sensitive to light.[5]

Forced degradation studies are designed to systematically probe these liabilities. The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradation products.[6]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for a forced degradation study.

Protocol 2: General Forced Degradation Study

Causality: Each condition is chosen to mimic extreme environmental or processing stresses. Acid/base hydrolysis simulates pH extremes, oxidation mimics reaction with atmospheric or formulation-based oxidants, and thermal/photolytic stress mimics improper storage or exposure during manufacturing.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

-

Stress Application:

-

Acidic: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).

-

Basic: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal: Expose both the solid powder and the stock solution to elevated temperatures (e.g., 80°C).

-

Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: For acid and base samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

-

Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradant peaks.

Stability-Indicating HPLC Method Development

A robust stability-indicating method is the cornerstone of any stability study.[9] The primary tool is Reverse-Phase HPLC (RP-HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for peak identification.[7]

Causality: The method must demonstrate specificity, meaning it can produce a clean separation between the intact parent compound and any potential process impurities or degradation products. Gradient elution is typically required to resolve compounds with a range of polarities in a reasonable timeframe.

Table 3: Example Stability-Indicating RP-HPLC Method

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detector | UV at 254 nm |

| Injection Vol. | 10 µL |

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. Identifying these helps in the structural elucidation of unknown peaks observed during HPLC analysis.

Caption: Hypothesized degradation pathways.

Conclusion

A systematic and scientifically grounded approach to studying the solubility and stability of this compound is indispensable for its successful application in research and development. Thermodynamic solubility data from shake-flask experiments informs process chemistry and formulation, while forced degradation studies provide a critical understanding of the molecule's intrinsic liabilities. The development of a validated, stability-indicating HPLC method is the analytical lynchpin that underpins these investigations, ensuring the purity, quality, and stability of this valuable synthetic intermediate and any subsequent products derived from it.

References

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Solubility Testing Equipment. (n.d.). American Pharmaceutical Review.

- This compound. (n.d.). MySkinRecipes.

- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.

- Forced Degradation Studies. (2016). MedCrave online.

- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate.

- Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide. (n.d.). Benchchem.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.

- Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023). Asian Journal of Pharmaceutics.

- Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. (n.d.).

- Method for preparing 2-chloro-5-nitropyridine. (2011). Google Patents.

- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

- Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. (2011). PubMed.

- Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and... (n.d.). ResearchGate.

- Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. (n.d.). National Institutes of Health.

- Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. (2018). National Institutes of Health.

- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (n.d.). PLOS One.

Sources

- 1. This compound [myskinrecipes.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. biomedres.us [biomedres.us]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

A-Z Guide to 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: A Privileged Reagent for Advanced Heterocyclic Synthesis

Authored for Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties and capacity for functionalization make it a "privileged scaffold" in drug design. This guide focuses on a highly activated and versatile pyridine derivative, 2-Chloro-5-fluoro-4-nitropyridine 1-oxide . We will explore its synthesis, unique reactivity, and strategic applications in constructing novel heterocyclic compounds, providing both mechanistic insights and actionable experimental protocols for the modern synthetic chemist.

Introduction: The Strategic Advantage of a Highly Activated Pyridine

Pyridine derivatives are integral to numerous fields, from pharmaceuticals to agrochemicals, owing to their diverse biological activities, which include anticancer, antibacterial, and antiviral properties.[3][4] The strategic introduction of specific functional groups onto the pyridine ring can dramatically influence its reactivity and utility as a synthetic building block.

This compound is a powerhouse reagent designed for selective functionalization. Its structure is meticulously crafted for reactivity:

-

N-oxide: Greatly activates the C2 and C4 positions towards nucleophilic attack.

-